

# Introduction to CX-2029 and the Probody Platform

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MA-2029   |           |
| Cat. No.:            | B15605798 | Get Quote |

CX-2029 is an innovative therapeutic designed to target the transferrin receptor 1 (CD71), an antigen highly expressed on a wide range of tumor cells.[1][2][3] However, CD71 is also present on healthy, rapidly dividing cells, which has historically made it an "undruggable" target for conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicity.[2][3][4]

The Probody therapeutic platform addresses this challenge by utilizing a masked antibody that remains inactive in healthy tissue.[2] The Probody is engineered with a masking peptide that covers the antibody's binding site. This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment (TME), leading to localized activation of the therapeutic.[3][5]

CX-2029 is composed of a humanized anti-CD71 monoclonal antibody, a cleavable masking peptide, and the cytotoxic agent monomethyl auristatin E (MMAE) conjugated via a valine-citrulline (vc) linker.[1][2][3]

# Mechanism of In Vivo Activation and Cellular Uptake

The activation of CX-2029 is a multi-step process that begins with its systemic administration and culminates in the targeted killing of cancer cells.

• Systemic Circulation in Masked Form: Following intravenous administration, CX-2029 circulates systemically in its inactive, masked state. The masking peptide sterically hinders the antibody from binding to CD71 on healthy cells.[6]

#### Foundational & Exploratory





- Activation in the Tumor Microenvironment: Upon reaching the TME, which is characterized by a high concentration of proteases, the masking peptide is cleaved. This unmasking process exposes the antibody's binding site.[3]
- Target Binding and Internalization: The activated CX-2029 can then bind to CD71 on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, internalizing the PDC into the cell.[3][7]
- Lysosomal Trafficking and Payload Release: Once inside the cell, the PDC is trafficked to the lysosome. Within the acidic environment of the lysosome, the vc linker is cleaved, releasing the MMAE payload into the cytoplasm.[3]
- Cytotoxic Effect: Free MMAE disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately, apoptotic cell death.[3][7]

Below is a diagram illustrating the in vivo activation and mechanism of action of CX-2029.





Click to download full resolution via product page

Caption: In vivo activation and mechanism of action of CX-2029.



## **Quantitative Preclinical Data**

Preclinical studies in both in vitro and in vivo models have demonstrated the efficacy and safety of the Probody approach for targeting CD71.

**Table 1: In Vitro Binding Affinity** 

| Molecule                      | Target | Apparent Affinity<br>(Kapp, nmol/L) | Fold Reduction in Affinity |
|-------------------------------|--------|-------------------------------------|----------------------------|
| Parental Antibody<br>(CX-051) | rhCD71 | ~0.05                               | -                          |
| Masked Probody (CX-<br>151)   | rhCD71 | Not specified                       | ~65-fold                   |
| Masked CX-2029                | rhCD71 | Not specified                       | ~65-fold                   |
| Protease-Activated CX-2029    | rhCD71 | 0.05                                | -                          |
| Parental Antibody             | rcCD71 | 0.03                                | -                          |

rhCD71: recombinant human CD71; rcCD71: recombinant cynomolgus monkey CD71. Data sourced from[1].

Table 2: In Vivo Efficacy in Patient-Derived Xenograft

(PDX) Models

| Tumor Indications                                                     | Dosing (mg/kg) | Outcome              | Response Rate       |
|-----------------------------------------------------------------------|----------------|----------------------|---------------------|
| Pancreatic, DLBCL,<br>Breast, Gastric,<br>Esophageal, NSCLC,<br>HNSCC | 3 or 6         | Stasis or Regression | >80% (28/34 models) |

DLBCL: Diffuse Large B-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma. Data sourced from[1][2][8].



**Table 3: Pharmacokinetics and Safety in Cynomolgus** 

**Monkeys** 

| Therapeutic                | Dosing (mg/kg) | Key Findings                               |
|----------------------------|----------------|--------------------------------------------|
| CX-2029                    | 2, 6, and 12   | >80% remained masked in circulation.[1][2] |
| CX-2029                    | Up to 6        | Tolerated.[4]                              |
| Conventional Anti-CD71 ADC | 2              | Lethal due to neutropenic sepsis.[3][4]    |

This demonstrates a >10-fold improvement in tolerability for CX-2029 compared to a conventional ADC.[1][2]

# Clinical Evaluation: Phase I Study (PROCLAIM-CX-2029)

The first-in-human study of CX-2029 evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[3][5]

**Table 4: Phase I Dose Escalation and MTD** 

| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs)                   |
|--------------------|--------------------|---------------------------------------------------|
| 0.1 - 3            | Not specified      | None reported                                     |
| 4                  | 6                  | 2 (Infusion-related reaction, neutropenia/anemia) |
| 5                  | Not specified      | 2 (Febrile neutropenia, pancytopenia)             |

Data sourced from [5][7][9][10].

• Maximum Tolerated Dose (MTD): Exceeded at 4 mg/kg and 5 mg/kg.[5][7]



Recommended Phase II Dose (RP2D): 3 mg/kg administered intravenously every 3 weeks.
 [5][7]

**Table 5: Clinical Activity** 

| Tumor Type                                | Response                      |
|-------------------------------------------|-------------------------------|
| Squamous Histologies (e.g., NSCLC, HNSCC) | 3 Confirmed Partial Responses |

Clinical activity was observed at doses of 2 mg/kg and higher.[4] Data sourced from[5][7].

## **Experimental Protocols**

The following are high-level descriptions of the key experimental methodologies used in the evaluation of CX-2029.

## Immunohistochemistry (IHC) for CD71 Expression

- Objective: To determine the expression levels of CD71 in various tumor and normal tissues.
- Methodology:
  - Tissue microarrays of primary and metastatic tumors were obtained.
  - IHC was performed using a rabbit monoclonal antibody directed against the extracellular domain of CD71 (e.g., D7G9X, Cell Signaling Technology, Cat. No. 13113).[1]
  - A biotinylated secondary antibody was used for detection.

#### Patient-Derived Xenograft (PDX) Mouse Models

- Objective: To evaluate the in vivo anti-tumor efficacy of CX-2029.
- · Methodology:
  - PDX models representing various tumor types (e.g., pancreatic, breast, lung) were established in immunocompromised mice.







- Animals with established tumors were randomized into treatment and vehicle control groups.
- o CX-2029 was administered at specified doses (e.g., 3 or 6 mg/kg) on days 0 and 7.[1]
- Tumor volume was measured over time to assess tumor growth inhibition.

Below is a workflow diagram for the PDX model experiments.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies using PDX models.

## **Cynomolgus Monkey Toxicology Studies**

• Objective: To assess the safety, tolerability, and pharmacokinetics of CX-2029.



#### Methodology:

- CX-2029 was administered as an intravenous bolus dose to cynomolgus monkeys at ascending doses (e.g., 2, 6, 12 mg/kg).[1][6]
- Dosing occurred once every three weeks for a total of two doses.
- Plasma samples were collected at various time points to analyze the concentrations of intact (masked) CX-2029, total CX-2029, and free MMAE using HPLC-MS/MS.[6]
- Clinical observations and laboratory parameters were monitored to assess toxicity.

### Phase I Clinical Trial (PROCLAIM-CX-2029)

- Objective: To determine the MTD, RP2D, safety, and preliminary efficacy of CX-2029 in humans.
- · Methodology:
  - A dose-escalation, multicenter trial was conducted in patients with advanced solid tumors.
    [5][7]
  - Patients received CX-2029 intravenously every 3 weeks at escalating doses (0.1 to 5 mg/kg).[3][7]
  - The primary endpoint was the determination of MTD and cycle 1 DLTs.[5][7]
  - Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity were also evaluated.[5][7]

### Conclusion

CX-2029 represents a significant advancement in the field of antibody-drug conjugates, demonstrating that the Probody platform can create a therapeutic window for previously intractable targets like CD71. The conditional activation within the tumor microenvironment allows for potent anti-tumor activity while mitigating the on-target toxicities in healthy tissues that plagued conventional ADCs targeting this antigen. The preclinical and clinical data to date support the continued development of CX-2029 as a novel cancer therapeutic.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody—Drug Conjugate -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cytomx.com [cytomx.com]
- 5. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytomx.com [cytomx.com]
- 7. cytomx.com [cytomx.com]
- 8. researchgate.net [researchgate.net]
- 9. Data from Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies | Publicación [silice.csic.es]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [Introduction to CX-2029 and the Probody Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605798#in-vivo-activation-of-ma-2029-probody]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com